molecular formula C10H13NO2S B8393594 N-(2-formylthiophen-3-yl)pivalamide

N-(2-formylthiophen-3-yl)pivalamide

Cat. No. B8393594
M. Wt: 211.28 g/mol
InChI Key: KHCJQXVEDLDHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-formylthiophen-3-yl)pivalamide is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-formylthiophen-3-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-formylthiophen-3-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-formylthiophen-3-yl)pivalamide

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

N-(2-formylthiophen-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C10H13NO2S/c1-10(2,3)9(13)11-7-4-5-14-8(7)6-12/h4-6H,1-3H3,(H,11,13)

InChI Key

KHCJQXVEDLDHKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(SC=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an oven dried flask was charged with N-(thiophen-3-yl)pivalamide (2.0 g, 10.91 mmol) and THF (50 mL) at rt, then the light tan solution was cooled down to −78° C., followed by dropwise addition of n-BuLi (2.4M in hexanes, 9.60 mL, 24.01 mmol) over 5 min under N2. The resulting off-white suspension was stirred for 1 hr, followed by addition of DMF (3.21 mL, 41.5 mmol) through a syringe over 2 min. In 20 min, the suspension became tan solution and the reaction mixture was warmed to rt and continued stirring for 30 min. The conversion was completed as determined by TLC, thus the reaction was quenched with sat. NH4Cl, partitioned between Et2O/H2O (150 mL/50 mL), after separation, the organic solution was washed with brine, dried (Na2SO4), concentrated and purified on Biotage Fresh Collector eluting with 10˜40% EtOAc/Hexanes to afford the expected product, N-(2-formylthiophen-3-yl)pivalamide (1.85 g, 80%) as a tan oil. 1H-NMR (500 MHz, CHLOROFORM-D) δ ppm 1.32 (s, 9 H) 7.68 (d, J=5.19 Hz, 1 H) 8.19 (d, J=5.19 Hz, 1 H) 9.71 (s, 1 H) 10.97 (s, 1 H); Mass spec. 212.09 (MH+) calc. for C10H13NO2S 211.07.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.21 mL
Type
reactant
Reaction Step Three

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